1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine

CYP11B2 aldosterone synthase structure-activity relationship

1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine (CAS 1183641-26-0) is a disubstituted 1-benzyl-1H-imidazol-2-amine building block bearing both a bromine at the 3-position and a fluorine at the 4-position of the benzyl ring. The 1-benzyl-1H-imidazole scaffold has been established as a privileged core for potent aldosterone synthase (CYP11B2) inhibition, with several congeners achieving low nanomolar IC₅₀ values.

Molecular Formula C10H9BrFN3
Molecular Weight 270.10 g/mol
Cat. No. B13643596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine
Molecular FormulaC10H9BrFN3
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=CN=C2N)Br)F
InChIInChI=1S/C10H9BrFN3/c11-8-5-7(1-2-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)
InChIKeyWMBXXZHDLYIFEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine Procurement and Differentiation Guide for Medicinal Chemistry and Chemical Biology Programs


1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine (CAS 1183641-26-0) is a disubstituted 1-benzyl-1H-imidazol-2-amine building block bearing both a bromine at the 3-position and a fluorine at the 4-position of the benzyl ring . The 1-benzyl-1H-imidazole scaffold has been established as a privileged core for potent aldosterone synthase (CYP11B2) inhibition, with several congeners achieving low nanomolar IC₅₀ values [1]. The concurrent presence of Br and F substituents provides a unique vector for tuning lipophilicity, metabolic stability, and target-binding interactions that single-halogen or unsubstituted analogs cannot replicate.

Why 1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine Cannot Be Replaced by a Generic 1-Benzyl-1H-imidazol-2-amine


The 1-benzyl-1H-imidazol-2-amine pharmacophore is highly sensitive to the substitution pattern on the benzyl ring. In the CYP11B2 inhibitor series, halogen identity and position dramatically altered potency and isoform selectivity [1]. Simply swapping 1-(3-bromo-4-fluorobenzyl)-1H-imidazol-2-amine for the unsubstituted 1-benzyl-1H-imidazol-2-amine (CAS 22944-67-8), the 4-fluoro (CAS 193480-40-9), or the mono-bromo isomers (3-bromo, CAS 1183265-86-2; 4-bromo, CAS 1178060-10-0) would eliminate the synergistic electronic and steric effects of the 3-Br/4-F combination, potentially reducing target engagement, altering selectivity, and compromising the structure-activity relationship (SAR) continuity of the hit-to-lead campaign.

Quantitative Differentiation Evidence for 1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine vs. Closest Analogs


Halogen-Substitution Impact on CYP11B2 Inhibitory Potency: 3-Br/4-F vs. Unsubstituted Benzyl

In the 1-benzyl-1H-imidazole CYP11B2 inhibitor series, the lead compound MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile) displayed an IC₅₀ of 1.7 nM, while the unsubstituted 1-benzyl-1H-imidazol-2-amine core showed substantially weaker inhibition [1]. Although the exact IC₅₀ of 1-(3-bromo-4-fluorobenzyl)-1H-imidazol-2-amine has not been reported, the SAR indicates that electron-withdrawing substituents on the benzyl ring are critical for high potency. The 3-Br/4-F pattern combines a meta-bromo (σₘ = +0.39) and para-fluoro (σₚ = +0.06) electronic effect, providing a distinct Hammett profile compared to mono-halogenated analogs (e.g., 4-fluoro only: σₚ = +0.06; 3-bromo only: σₘ = +0.39), which is predicted to modulate the imidazole N-heterocycle's π-stacking and hydrogen-bonding interactions with the heme iron and active-site residues [2].

CYP11B2 aldosterone synthase structure-activity relationship

Predicted Lipophilicity Differential: 3-Br/4-F vs. 4-F and 3-Br Mono-Substituted Analogs

Calculated logP (ClogP) values provide a quantifiable differentiation in physicochemical properties. 1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine has a ClogP of approximately 2.3, compared to 1.5 for the 4-fluoro analog and 2.1 for the 3-bromo analog . The 3-Br/4-F combination thus occupies a distinct lipophilicity space that is closer to the optimal range for CNS drug-likeness (logP 2–3) while retaining sufficient aqueous solubility for in vitro assay compatibility.

lipophilicity drug-likeness ADME prediction

Synthetic Versatility: Dual Halogen Handles for Orthogonal Cross-Coupling

The presence of both an aryl bromide and an aryl fluoride on the same benzyl ring enables sequential, chemoselective functionalization strategies that are inaccessible with mono-halogenated or unsubstituted analogs. The C–Br bond undergoes facile oxidative addition with Pd(0) catalysts under mild conditions (e.g., Suzuki–Miyaura coupling), while the C–F bond remains inert, allowing subsequent late-stage diversification via nucleophilic aromatic substitution (SNAr) or photoredox catalysis [1]. In contrast, 1-(4-fluorobenzyl)-1H-imidazol-2-amine (CAS 193480-40-9) lacks the bromo handle and requires harsher conditions for direct C–H functionalization, while 1-(3-bromobenzyl)-1H-imidazol-2-amine (CAS 1183265-86-2) lacks the fluoro substituent, eliminating the opportunity for metabolic blocking or ¹⁸F radiolabeling.

cross-coupling C–Br functionalization C–F medicinal chemistry

Purity and Availability Profile vs. Closest Commercially Available Analogs

1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine is commercially available at a minimum purity of 97% (AKSci) to 98% (MolDB, Leyan), which is equivalent to or higher than the typical 95% purity offered for the closest mono-substituted analogs . Specifically, 1-(4-fluorobenzyl)-1H-imidazol-2-amine (AKSci) is supplied at 95% purity, and 1-(3-bromobenzyl)-1H-imidazol-2-amine (AKSci) is also supplied at 95% . The higher base purity of the 3-Br/4-F compound reduces the burden of pre-use purification (e.g., flash chromatography or recrystallization) and improves lot-to-lot reproducibility in biological assays.

purity comparison supply chain building block procurement

High-Value Application Scenarios for 1-(3-Bromo-4-fluorobenzyl)-1H-imidazol-2-amine


CYP11B2 (Aldosterone Synthase) Inhibitor Hit-to-Lead Optimization

The 1-benzyl-1H-imidazole scaffold has produced the most potent CYP11B2 inhibitors reported, with lead compound MOERAS115 achieving an IC₅₀ of 1.7 nM and 16.5-fold selectivity over CYP11B1 [1]. The 3-Br/4-F substitution pattern provides a defined electronic and steric starting point for systematic SAR exploration. Procurement of this specific building block—rather than the unsubstituted or mono-halogenated analogs—is essential to maintain SAR continuity and to exploit the dual-halogen synthetic handles for rapid analoging via sequential Pd-catalyzed cross-coupling and late-stage fluorination or displacement reactions.

Radioligand and PET Tracer Development Programs

The aryl fluoride moiety is a direct precursor for ¹⁸F radiolabeling via nucleophilic aromatic substitution, a cornerstone of positron emission tomography (PET) tracer development [1]. The concurrent presence of the bromine atom allows for alternative radiolabeling (e.g., ⁷⁶Br) or cold standardization via Suzuki coupling. The unsubstituted and mono-halogenated analogs lack this dual-labeling capability, making the 3-Br/4-F compound the preferred precursor for imaging probe synthesis.

Parallel Medicinal Chemistry Library Synthesis

With two orthogonal reactive sites (C–Br and C–F), a single building block can generate diverse libraries through iterative functionalization. This reduces the number of building blocks that need to be procured, stored, and quality-controlled. The 3-Br/4-F compound's higher commercial purity (97-98%) further reduces the failure rate in parallel synthesis workflows compared to 95%-pure mono-halogenated alternatives .

Metabolic Stability Structure-Activity Relationship (Met-Stab SAR) Studies

Fluorine substitution at the 4-position of the benzyl ring is a well-established strategy for blocking CYP-mediated oxidative metabolism at that site [1]. The 3-bromo substituent can simultaneously direct metabolism toward alternative sites or serve as a metabolic soft spot for deuterium isotope effect studies. The combination allows researchers to dissect the relative contributions of electronic vs. steric effects on metabolic clearance, a study design that is not feasible with the 4-fluoro-only or 3-bromo-only analogs.

Quote Request

Request a Quote for 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.